molecular formula C13H7ClN2O3S B11680106 2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole

2-(5-Chloro-2-nitro-phenylsulfanyl)-benzooxazole

Cat. No.: B11680106
M. Wt: 306.72 g/mol
InChI Key: CODBFXKDLFMXTO-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzenethiol. The reaction is carried out in the presence of a suitable catalyst, such as copper(I) oxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions usually include heating the mixture at elevated temperatures for several hours to achieve a high yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher efficiency and yield by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
  • 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
  • 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene

Comparison: 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the benzoxazole moiety. For instance, the benzoxazole ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C13H7ClN2O3S

Molecular Weight

306.72 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-1,3-benzoxazole

InChI

InChI=1S/C13H7ClN2O3S/c14-8-5-6-10(16(17)18)12(7-8)20-13-15-9-3-1-2-4-11(9)19-13/h1-7H

InChI Key

CODBFXKDLFMXTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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